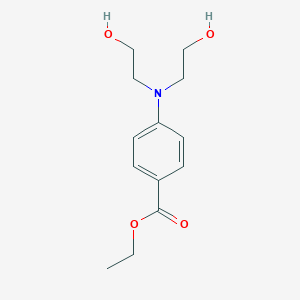

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl p-bis(2-hydroxyethyl)aminobenzoate, also known as Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester, is a compound with significant biological activity. Its molecular formula is C13H19N O4, and it has a molecular weight of 253.2943 g/mol. This compound is primarily studied for its applications in cosmetics and pharmaceuticals due to its properties as a UV filter and potential therapeutic effects.

- CAS Registry Number : 15716-30-0

- IUPAC Name : this compound

- Molecular Structure : The structure consists of a benzoic acid moiety with two hydroxyethylamino groups, which contribute to its solubility and biological interactions.

1. Skin Irritation and Sensitization Studies

Research has shown that this compound exhibits low irritation potential on skin and mucous membranes:

- In a study involving male hairless mice, the compound applied as a 10% aqueous solution resulted in no significant irritation after five days of application .

- When tested on rabbit skin, formulations containing 1% of the compound were not irritating under occlusive conditions for four hours .

- Eye irritation tests indicated mild conjunctival redness but no severe corneal or iris damage, suggesting a low irritant profile .

2. Toxicological Profile

Toxicological assessments highlight the safety profile of this compound:

- A subacute toxicity study in rats administered doses up to 400 mg/kg/day revealed dose-related effects on blood parameters and organ discoloration but did not establish a non-toxic dose level .

- The NOAEL (No Observed Adverse Effect Level) was determined to be 25 mg/kg based on observed effects at higher doses .

3. Mutagenicity Studies

Mutagenicity assessments indicate that this compound may have genotoxic potential under certain conditions:

- In vitro studies showed positive results for gene mutation in Salmonella typhimurium when tested in its sulphate form .

- However, it did not induce micronuclei in vivo in CD-I mice, suggesting that while there may be some mutagenic activity in vitro, this does not necessarily translate to significant risk in living organisms .

Case Study 1: Cosmetic Application

In cosmetic formulations, this compound serves as an effective UV filter. Its incorporation into sunscreens has been associated with improved skin protection against UV radiation while maintaining low irritation potential.

Case Study 2: Pharmaceutical Development

Research into the pharmaceutical applications of this compound has focused on its role as a potential therapeutic agent. Studies have explored its efficacy in enhancing drug solubility and bioavailability due to its amphiphilic nature.

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 4-[bis(2-hydroxyethyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPHFLGZXKHBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166219 |

Source

|

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15716-30-0 |

Source

|

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.